molecular formula C7H4BrClN2 B1381748 8-Bromo-6-chloroimidazo[1,5-a]pyridine CAS No. 1427400-82-5

8-Bromo-6-chloroimidazo[1,5-a]pyridine

Cat. No.: B1381748
CAS No.: 1427400-82-5
M. Wt: 231.48 g/mol
InChI Key: JFWRJLCFDZTUAS-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound possesses a distinctive molecular architecture characterized by a bicyclic framework consisting of fused imidazole and pyridine rings. The compound exhibits the molecular formula C₇H₄BrClN₂ with a molecular weight of 231.48 daltons. The International Union of Pure and Applied Chemistry name for this compound reflects its systematic nomenclature, indicating the specific positions of the halogen substituents within the imidazo[1,5-a]pyridine core structure.

The structural representation through Simplified Molecular Input Line Entry System notation is ClC1=CN2C(C(Br)=C1)=CN=C2, which clearly delineates the connectivity pattern of atoms within the molecule. This notation reveals the chlorine atom attached to carbon-6 and the bromine atom positioned at carbon-8 of the bicyclic system. The compound demonstrates remarkable planarity due to the aromatic nature of both rings, contributing to its stability and unique electronic properties.

Molecular Property Value Source
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Topological Polar Surface Area 17.3 Ų
Lipophilicity (LogP) 2.7502
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 0

The electronic characteristics of this compound are influenced by the electron-withdrawing nature of both halogen substituents, which modulate the electron density distribution across the heterocyclic framework. The topological polar surface area of 17.3 square angstroms indicates moderate polarity, while the calculated lipophilicity value of 2.7502 suggests favorable characteristics for membrane permeability in biological systems.

Historical Context in Heterocyclic Chemistry

The development of imidazo[1,5-a]pyridine chemistry has evolved significantly over the past several decades, with the class gaining prominence due to its occurrence in natural products and synthetic pharmaceuticals. The imidazo[1,5-a]pyridine scaffold was first recognized as an important structural motif when researchers identified its presence in marine natural products, particularly in compounds isolated from blue marine sponges such as cribrostatin-6.

Historical synthetic approaches to imidazo[1,5-a]pyridines have traditionally relied on cyclocondensation reactions involving 2-aminomethylpyridine precursors with various electrophilic components. These methods typically employed carboxylic acids, acyl anhydrides, acyl chlorides, esters, thioamides, dithionates, or thiocarbamates as electrophilic partners in the cyclization process. The development of oxidative cyclocondensations with aldehydes represented a significant advancement in the synthetic methodology for these heterocyclic systems.

Recent innovations in synthetic methodology have introduced novel approaches for accessing imidazo[1,5-a]pyridine derivatives. The unexpected formation of imidazo[1,5-a]pyridine derivatives through the action of iron(II) ions on dynamic libraries of imines generated in situ via condensation of benzaldehyde and 2-picolylamine marked a significant breakthrough in the field. This serendipitous discovery demonstrated the pivotal role of iron(II) cations in achieving the desired heterocyclic products, with the electronic effects of substituents on the aldehyde reactant proving crucial for obtaining satisfactory yields.

The development of bismuth(III) trifluoromethanesulfonate-catalyzed Ritter-type reactions has provided another strategic pathway for synthesizing imidazo[1,5-a]pyridine derivatives. These methodologies utilize efficient catalytic systems in combination with para-toluenesulfonic acid to convert benzylic alcohols into benzylic cations, offering wide substrate scope and delivering products in moderate to excellent yields.

Significance in Pharmaceutical and Materials Science Research

The imidazo[1,5-a]pyridine framework has emerged as a privileged scaffold in medicinal chemistry, with numerous compounds containing this core structure demonstrating significant biological activities. The structural features of this compound make it particularly valuable as a building block for pharmaceutical applications, where the halogen substituents provide strategic sites for further functionalization through various coupling reactions.

Research has demonstrated the utility of imidazo[1,5-a]pyridine derivatives in anticancer drug development, where structural modifications of the core framework have led to compounds exhibiting potent antitumor activities. A comprehensive study involving imidazo[1,5-a]pyridine-benzimidazole hybrids revealed significant cytotoxic activity against panels of human tumor cell lines, with some compounds showing half-maximal growth inhibition values ranging from 0.43 to 14.9 micromolar. These compounds demonstrated their mechanism of action through tubulin polymerization inhibition and interference with phosphatidylinositol 3-kinase/protein kinase B signaling pathways.

The versatility of this compound extends beyond pharmaceutical applications into materials science research. The compound serves as a key intermediate in the synthesis of organic light-emitting diode materials and organic thin-layer field effect transistors. The photophysical properties of imidazo[1,5-a]pyridine derivatives make them attractive candidates for optoelectronic applications, where their luminescent characteristics can be fine-tuned through strategic substitution patterns.

Research Application Biological Target Activity Range Reference
Anticancer Activity Tubulin Polymerization 1.71-3.25 μM (IC₅₀)
Cytotoxic Activity Human Tumor Cell Lines 0.43-14.9 μM (GI₅₀)
Cell Cycle Effects G2/M Phase Arrest Significant Activity
Apoptosis Induction Multiple Pathways Confirmed Activity

The strategic importance of this compound in pharmaceutical research is further exemplified by its role as a precursor to heterocyclic carbene ligands for transition metal catalysis. These applications leverage the unique electronic properties of the imidazo[1,5-a]pyridine framework to create specialized catalytic systems with enhanced performance characteristics.

Contemporary research continues to explore novel synthetic methodologies for accessing substituted imidazo[1,5-a]pyridines, with emphasis on developing environmentally benign and operationally simple procedures. The iodine-mediated carbon-hydrogen amination reaction represents one such advancement, providing a transition-metal-free approach to imidazo[1,5-a]pyridine synthesis that can be conveniently performed on gram scale. These methodologies have enabled the preparation of diverse imidazo[1,5-a]pyridine derivatives, including cysteine protease inhibitors with potential therapeutic applications.

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-1-5(9)3-11-4-10-2-7(6)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWRJLCFDZTUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under acidic conditions, followed by halogenation to introduce the bromine and chlorine atoms . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazopyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

  • 8-Bromo-6-chloroimidazo[1,5-a]pyridine has been investigated for its potential as an anticancer agent. Its structural similarity to other active compounds allows researchers to modify its core structure to enhance interactions with cancer cell targets. Studies have shown that certain derivatives can effectively inhibit cancer cell growth, with ongoing research aimed at optimizing their potency and selectivity against various cancer types .

Antimicrobial and Antiviral Properties

  • The compound is also being explored for its antimicrobial and antiviral activities. Derivatives of this compound have demonstrated significant efficacy against specific pathogens, indicating potential pathways for developing new antimicrobial therapies .

Neuropharmacology

  • Research has indicated that derivatives of this compound may be effective in treating neurodegenerative diseases such as Parkinson's disease. These derivatives are designed to cross the blood-brain barrier and target neuronal receptors, showing promise in reducing disease markers and improving cognitive functions in preclinical models .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique chemical structure allows for the synthesis of diverse derivatives that can exhibit different chemical properties and biological activities. This versatility makes it an essential building block in the development of complex organic molecules used in pharmaceuticals and other applications .

Biological Studies

The compound has been investigated for its biological activities beyond medicinal applications:

  • Inhibition of Enzymes : Studies focus on its ability to bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
  • Biological Target Interaction : Research continues to identify the precise molecular pathways influenced by this compound, contributing to the understanding of its biological effects and therapeutic potential .

Emerging Applications

Sensor Technology

  • Derivatives of this compound have been incorporated into sensor arrays for detecting specific substances. These sensors change their optical or electrical properties upon interaction with target analytes, demonstrating utility in environmental monitoring and diagnostics .

Photovoltaic Materials

  • The compound is being explored for use in photovoltaic materials, contributing to the efficiency of solar cells. Its incorporation into organic photovoltaic compounds has shown improved light absorption and conversion efficiency, indicating potential for enhancing solar cell performance .

Pesticide Development

  • Researchers are investigating the potential of this compound derivatives as novel pesticides. These compounds may interfere with the biological pathways of pests while ensuring selectivity and environmental safety during testing against agricultural pests .

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Halogenated Imidazo[1,5-a]pyridine Derivatives

Halogenation significantly influences the physicochemical and biological properties of imidazo[1,5-a]pyridine derivatives. Key structural analogs include:

Compound Name Substituents Molecular Weight Key Applications References
8-Bromo-6-chloroimidazo[1,5-a]pyridine Br (C8), Cl (C6) 247.47 Organic synthesis intermediate
6-Chloroimidazo[1,2-a]pyridine Cl (C6) 152.59 Antibacterial agents
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (C3), Cl (C6) 231.48 Fluorescent probes
6,8-Dibromoimidazo[1,2-a]pyridine Br (C6, C8) 291.90 Coordination polymers

Key Observations :

  • Positional Effects: Bromine at position 8 (vs.
  • Solubility: this compound is slightly water-soluble, whereas non-halogenated analogs (e.g., imidazo[1,5-a]pyridine) exhibit higher aqueous solubility .

Functionalized Derivatives

Functional groups such as sulfonyl, pyridyl, and thiohydantoin moieties expand application scope:

Compound Name Functional Groups Key Properties/Applications References
4-{[(8-Bromo-6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol Sulfonylphenol Enhanced solubility; Antibacterial
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Pyridyl, hydroxyphenyl Papain inhibition (IC50: 13.40 mM)
MacathiohydantoinL Thiohydantoin, thioxohexahydroimidazo[1,5-a]pyridine Neuroprotective (68.63% cell viability at 20 µM)

Key Observations :

  • Sulfonyl Groups : Improve aqueous solubility and enable covalent modification for targeted drug delivery .
  • Pyridyl Substituents : Enhance chelation capabilities, making derivatives suitable for coordination polymers and metal-organic frameworks .

Key Observations :

  • Neuroprotection : Thiohydantoin derivatives (e.g., MacathiohydantoinL) demonstrate moderate activity, suggesting utility in neurodegenerative disease research .

Key Observations :

  • Geometry Tunability : The linear ditopic structure of pyridinyl imidazo[1,5-a]pyridine enables the formation of diverse coordination geometries, rivaling traditional ligands like bipyridine .

Biological Activity

8-Bromo-6-chloroimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is primarily explored for its applications in drug development, particularly against various diseases including cancer and infectious diseases.

  • Molecular Formula : C7H4BrClN2
  • Molecular Weight : 231.48 g/mol
  • CAS Number : 957187-27-8
  • IUPAC Name : 8-bromo-6-chloroimidazo[1,2-a]pyridine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogens, demonstrating efficacy against both bacterial and fungal strains. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Leishmania spp. and Trypanosoma brucei, which are responsible for kinetoplastid diseases .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is particularly relevant in the context of diseases characterized by chronic inflammation .

Anticancer Activity

This compound has been explored as a potential anticancer agent. Its structural similarity to other known antitumor agents allows it to interact with cancer cell targets effectively. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Leishmania spp. and Trypanosoma
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInhibition of cancer cell growth

The mechanisms through which this compound exerts its biological effects involve interaction with various molecular targets. It is known to inhibit specific enzymes or receptors that play crucial roles in disease pathways. For example, its interaction with nitroreductases has been highlighted in studies focusing on antikinetoplastid activity .

Case Study 1: Antitrypanosomal Activity

In a study investigating the structure-activity relationship (SAR) of imidazopyridine derivatives, this compound was identified as a potent antitrypanosomal agent with an EC50 value of 17 nM. This compound demonstrated improved aqueous solubility and favorable pharmacokinetic properties, making it a candidate for further drug development against sleeping sickness caused by Trypanosoma brucei .

Case Study 2: Cancer Cell Inhibition

Another study focused on the anticancer potential of modified derivatives of this compound. The results indicated that certain derivatives were effective in reducing tumor cell viability in vitro, suggesting that modifications to the core structure can enhance biological activity against cancer cells .

Q & A

Basic: What synthetic methodologies are effective for preparing 8-Bromo-6-chloroimidazo[1,5-a]pyridine?

Answer:
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation or oxidative cyclization. For brominated analogs, bromination of preformed imidazo[1,5-a]pyridine cores using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (e.g., dibenzoyl peroxide) is effective . Alternatively, Gabriel synthesis can be employed for intermediates, as demonstrated for 6-bromo-2-(bromomethyl)quinoline, which shares structural similarities . For chlorination, direct electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled conditions may be applied, though regioselectivity must be validated via NMR or X-ray crystallography .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for Br/Cl atoms) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected isotopic patterns for Br/Cl) .
  • X-ray Crystallography : Resolve crystallographic disorder near halogen atoms (common in brominated heterocycles) .
  • HPLC : Validate purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Waste Management : Halogenated byproducts require segregated storage and disposal via certified biohazard waste services to prevent environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during synthesis to minimize exposure to toxic intermediates .

Advanced: How can researchers resolve contradictory crystallographic data in halogenated imidazo[1,5-a]pyridines?

Answer:
Discrepancies in X-ray data (e.g., electron density anomalies near Br/Cl atoms) arise from:

  • Thermal Motion : Refine anisotropic displacement parameters to distinguish disorder from static positional errors .
  • Hydrogen Bonding : Analyze packing motifs (e.g., N–H⋯N interactions) that may distort molecular geometry .
  • Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles .

Advanced: What strategies optimize regioselectivity in halogenation of imidazo[1,5-a]pyridines?

Answer:

  • Directing Groups : Introduce temporary substituents (e.g., sulfonamides) to steer Br/Cl to desired positions .
  • Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to enhance electrophilic substitution at electron-rich sites .
  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites for halogenation .

Advanced: How can structure-activity relationships (SAR) guide medicinal applications of this compound?

Answer:

  • Bioisosteric Replacement : Substitute Br/Cl with other halogens (e.g., F) to modulate lipophilicity and target binding .
  • Functionalization : Attach carboxylate or amine groups at C-2/C-8 positions for CDK inhibitor activity, as seen in related imidazo[1,2-a]pyridines .
  • In Silico Screening : Dock derivatives into kinase pockets (e.g., CDK2) to prioritize synthetic targets .

Advanced: How do solvent and catalyst choices impact yield in imidazo[1,5-a]pyridine synthesis?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may increase side reactions .
  • Catalyst Screening : Polyphosphoric acid (PPA) outperforms H₂SO₄ in cyclocondensation, yielding >70% for imidazo[1,5-a]pyridines .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields .

Advanced: What analytical methods validate halogen content in imidazo[1,5-a]pyridines?

Answer:

  • Combustion Analysis : Quantify Br/Cl via Schöninger flask combustion followed by ion chromatography .
  • XPS (X-ray Photoelectron Spectroscopy) : Confirm oxidation states and bonding environments of halogens .
  • EDX (Energy-Dispersive X-ray Spectroscopy) : Map elemental distribution in crystalline samples .

Advanced: How can researchers address low solubility of this compound in biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to enhance aqueous compatibility .

Advanced: What mechanistic insights explain side reactions during imidazo[1,5-a]pyridine synthesis?

Answer:

  • Radical Intermediates : NBS-mediated bromination may generate undesired di-brominated products; control initiation rates to suppress radical chain propagation .
  • Acid-Catalyzed Rearrangements : Overly acidic conditions (e.g., excess PPA) can trigger ring-opening; monitor pH with in situ IR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-chloroimidazo[1,5-a]pyridine
Reactant of Route 2
8-Bromo-6-chloroimidazo[1,5-a]pyridine

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